2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(2H-1,2,3-triazol-2-yl)aniline with 2-bromo-N-(tert-butoxycarbonyl)propanamide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. After the reaction, the product is purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the creation of diverse chemical libraries for screening purposes.
Wirkmechanismus
The mechanism of action of 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-stacking interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide can be compared with other similar compounds such as:
5-Amino-2H-1,2,3-triazole: This compound also contains a triazole ring but lacks the phenyl and propanamide groups, making it less versatile in terms of chemical reactivity and applications.
4-Azido-1,2,3-triazole: This compound features an azido group, which makes it more reactive and potentially more hazardous to handle compared to this compound
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H13N5O |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-amino-N-[4-(triazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-13-6-7-14-16/h2-8H,12H2,1H3,(H,15,17) |
InChI-Schlüssel |
AIMMQNPDPCYNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2N=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.